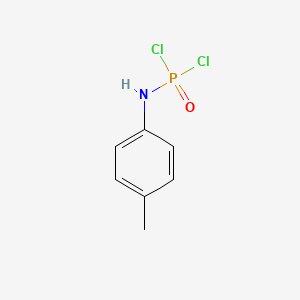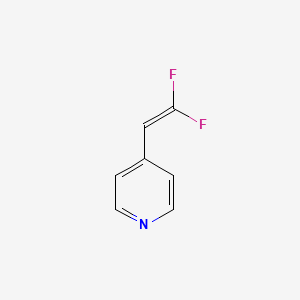![molecular formula C7H11ClO4 B12837579 2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)
2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[44]nonane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two cyclic ethers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane typically involves the reaction of propylene carbonate with epichlorohydrin. This reaction yields 8-methyl-2-chloromethyl-1,4,6,9-tetraoxaspiro[4.4]nonane, which can then be further processed to obtain the desired compound . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Polymerization Reactions: It can participate in ring-opening polymerization reactions, particularly under photoinitiated cationic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Polymerization Reactions: Photoinitiators and UV light are typically employed for cationic polymerization.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives with additional functional groups.
Polymerization Reactions:
Applications De Recherche Scientifique
2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Materials Science: Employed in the development of new polymeric materials through ring-opening polymerization.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane in chemical reactions involves the activation of the chloromethyl group, which can undergo nucleophilic substitution. In polymerization reactions, the compound’s spirocyclic structure allows for efficient ring-opening, leading to the formation of polymer chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane: Similar structure but lacks the methyl group at the 7-position.
2-(Chloromethyl)-7-methyl-1,4,6,9-tetrathiaspiro[4.4]nonane: Contains sulfur atoms instead of oxygen atoms in the spirocyclic structure.
Uniqueness
2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane is unique due to its specific combination of a chloromethyl group and a spirocyclic structure with four oxygen atoms. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
Propriétés
Formule moléculaire |
C7H11ClO4 |
|---|---|
Poids moléculaire |
194.61 g/mol |
Nom IUPAC |
3-(chloromethyl)-8-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H11ClO4/c1-5-3-9-7(11-5)10-4-6(2-8)12-7/h5-6H,2-4H2,1H3 |
Clé InChI |
TYNPLBMPDXQMLH-UHFFFAOYSA-N |
SMILES canonique |
CC1COC2(O1)OCC(O2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


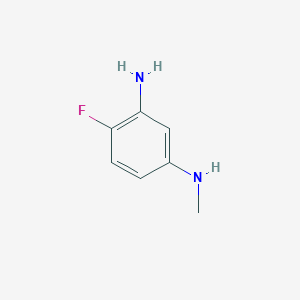
![(3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12837503.png)

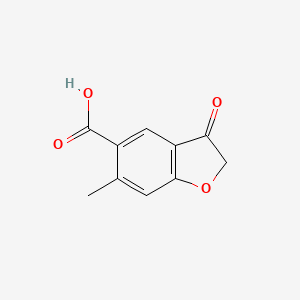
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)
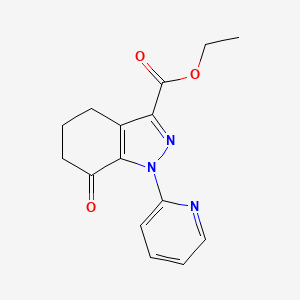
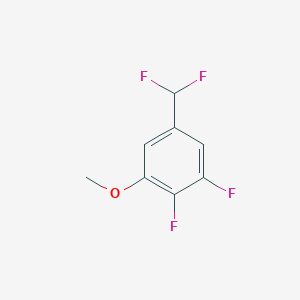

![[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B12837554.png)
